3-Hexenoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-hexenoic acid has been explored through different methods. One approach involves the condensation reaction of malonic acid and butyraldehyde, using ammonium acetate as a catalyst. This method produces E-β-hexenoic acid as the main product with a yield of 67%, highlighting a simple, non-polluting technique with easy product treatment afterward (Han Minjie, 2009). Another synthesis route for a related compound, trans-4-hexenoic acid, utilizes the Favorskii-type rearrangement of 5-chloro-3-hexen-2-one, indicating a convenient preparation method for materials valuable in aroma synthesis (S. Tsuboi & A. Takeda, 1975).

Molecular Structure Analysis

Research has indicated the presence of α- and β-isomers of hexenoic acid in various ratios, determined through Fourier Transform Infrared (FT-IR) Spectrum and GC-MS techniques. These findings emphasize the structural versatility and complexity of hexenoic acid derivatives, which can significantly influence their reactivity and application (Han Minjie, 2009).

Chemical Reactions and Properties

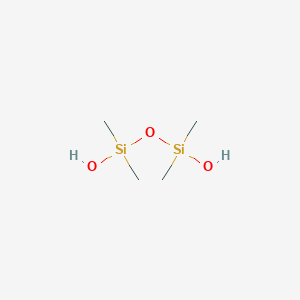

3-Hexenoic acid and its derivatives undergo a variety of chemical reactions, showcasing their reactivity. For instance, the transformation of hex-1-ene and hexane-1,3-sultones, which are potent skin sensitizers, into isotopically labeled compounds demonstrates their reactivity towards model nucleophiles representing protein amino acid residues. This reactivity is a key factor in understanding their potential as hapten in skin sensitization (E. Meschkat et al., 2001).

Physical Properties Analysis

The synthesis and analysis of 3-hexenoic acid involve determining its physical properties, such as melting and boiling points, density, and solubility. These properties are crucial for its application in various industries. However, specific studies detailing these physical properties were not identified in the current search and would require further investigation.

Chemical Properties Analysis

3-Hexenoic acid's chemical properties, including its acidity, reactivity with other chemicals, and stability under different conditions, are fundamental for its utility in chemical synthesis and industrial applications. For example, its oxidation to carboxylic acid using gold catalysts supported on MnO2 illustrates its potential in catalytic processes, providing insights into its chemical behavior and the influence of catalysts on its transformation (Hamed M. Alshammari, 2016).

Scientific Research Applications

Hydrogenation of Unsaturated Hexenoic Acids : 3-Hexenoic acid is used in the hydrogenation of unsaturated hexenoic acids, such as sorbic acid, to produce specific aromatic alcohols like leaf alcohols. This process is catalyzed using specific compounds, e.g., [Cp*Ru(sorbic acid)]CF3SO3, in two-phase hydrogenation systems (Leitmannová, Storch, & Červený, 2006).

Oxidation and Decomposition Products : The thermal oxidation of 3-Hexenoic acid has been studied to analyze its decomposition products. This research is crucial for understanding the chemical behavior of hexenoic acids under oxidative conditions, leading to products like aldehydes, ketones, and shorter chain acids or esters (Whitlock & Nawar, 1976).

Combustion Chemistry of Methyl-3-Hexenoate : Investigations into the combustion and oxidation characteristics of methyl-3-hexenoate, a derivative of 3-Hexenoic acid, have provided insights into its combustion chemistry. This includes quantum chemistry calculations and kinetic model refinement, aiding in understanding the chemical reactions during combustion (Gerasimov et al., 2020).

Role in Axillary Odor : 3-Hexenoic acid derivatives, like (E)-3-methyl-2-hexenoic acid, have been studied for their contribution to axillary odor. This research is particularly significant in understanding body odor variations among different ethnic groups (Akutsu, Sekiguchi, Ohmori, & Sakurada, 2006).

Synthesis for Flavor Applications : Hexenoic acid has been synthesized for use in flavoring, utilizing various catalysts and reaction conditions. This has applications in the food and fragrance industry (Han Minjie, 2009).

Biosynthesis in Engineered Bacteria : Research on engineered Halomonas bluephagenesis has shown potential in biosynthesizing polyhydroxyalkanoates with 3-hexenoic acid derivatives as monomers. This has implications for producing biocompatible and biodegradable materials (Yu et al., 2020).

Photocatalytic Decomposition Studies : Studies on TiO2 photocatalysis have utilized cis-3-hexenoic acid as a model compound to understand the degradation process of unsaturated fatty acids. This research is relevant in the field of self-cleaning surfaces and environmental chemistry (Rathouský et al., 2011).

Controlled-Release Insect Pheromone Formulation : Hexenoic acid has been used to develop controlled-release formulations for insect pheromones. This has applications in agriculture and pest management (Ahmad et al., 2015).

Safety and Hazards

When handling 3-Hexenoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

3-Hexenoic acid, also known as (3Z)-3-hexenoate or 6:1, N-3 cis, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . .

Biochemical Pathways

Medium-chain fatty acids like 3-hexenoic acid are generally involved in various metabolic processes in the body .

properties

IUPAC Name |

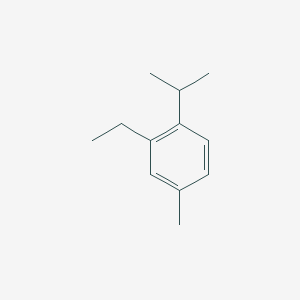

(E)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

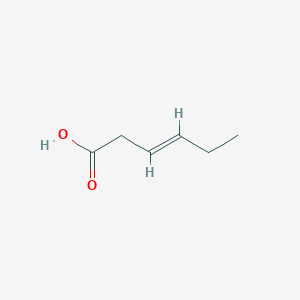

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883700 | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.958-0.971 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Hexenoic acid | |

CAS RN |

1577-18-0, 4219-24-3 | |

| Record name | trans-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does 3-hexenoic acid smell like?

A1: 3-Hexenoic acid is known to contribute to a range of aromas, including:

- Green: A fresh, grassy scent similar to that of freshly cut grass. []

- Citrus-like: A zesty, lemon-like aroma. []

- Soapy: A clean, fresh scent reminiscent of soap. []

- Coriander-like: An herbal aroma similar to coriander seeds. []

- Fruity: A sweet, fruity fragrance. [, ]

- Herbal: A leafy, herbaceous scent. []

Q2: In which foods can 3-hexenoic acid be found naturally?

A2: 3-Hexenoic acid, particularly its (E)-isomer, is a naturally occurring volatile compound found in various foods, contributing to their characteristic aroma profiles:

- Black tea: Identified as a key contributor to the overall aroma of black tea. [, , , , ]

- Rhubarb: Notably present in uncooked rhubarb stalks, impacting its overall aroma. []

- Raspberries: Found in the acidic fraction of raspberry oil. []

- Guava leaves: Detected in both free and glycosidically bound forms, contributing to the characteristic guava leaf aroma. []

- Gardenia flower: Identified as one of the characteristic constituents responsible for the sweet-green odor of gardenia absolute. [, ]

Q3: How does the aroma of 3-hexenoic acid change with its structure?

A3: The aroma profile of 3-hexenoic acid is significantly influenced by both the position of the double bond and its isomerism:

- (E)-3-hexenoic acid: Exhibits a stronger, more pronounced green, citrus-like, and soapy aroma. []

- (Z)-3-hexenoic acid: Possesses a weaker, less intense green note and a more pronounced herbal and fruity character. [, , , ]

Q4: How is 3-hexenoic acid formed in black tea?

A4: The formation of 3-hexenoic acid in black tea is primarily attributed to enzymatic oxidation processes during fermentation:

- Oxidation of linolenic acid: Linolenic acid, a polyunsaturated fatty acid found in tea leaves, undergoes enzymatic oxidation during fermentation. This process breaks down linolenic acid into various volatile compounds, including (Z)-3-hexenal, which can further be oxidized to (Z)-3-hexenoic acid. [, ]

- Oxidation of (Z)-3-hexenol: (Z)-3-Hexenol, another volatile alcohol present in tea leaves, can be oxidized to (Z)-3-hexenal and subsequently to (Z)-3-hexenoic acid during fermentation. [, ]

Q5: What is the molecular formula and weight of 3-hexenoic acid?

A5: 3-Hexenoic acid has the following properties:

Q6: How does the double bond in 3-hexenoic acid influence its reactivity?

A6: The presence of a conjugated double bond system makes 3-hexenoic acid susceptible to various chemical reactions:

- Nucleophilic Addition: Nucleophiles, such as thiols (e.g., cysteine) can attack the electron-deficient carbon at the 5-position of the conjugated diene system, forming a 5-substituted 3-hexenoic acid. [, ] This reaction is reversible under acidic conditions, releasing sorbic acid. []

- Hydrogenation: The double bonds in 3-hexenoic acid can be hydrogenated using catalysts like palladium (Pd) to produce hexanoic acid. []

- Sulfonation: Reaction with sulfur trioxide (SO₃) can lead to the formation of β-sultones, which can further convert into carbyl sulfates or γ-lactones, depending on the reaction conditions and specific structure of the starting 3-hexenoic acid derivative. []

Q7: Can 3-hexenoic acid be used in chemical synthesis?

A7: Yes, 3-hexenoic acid and its derivatives serve as valuable building blocks in organic synthesis:

- Lactone Synthesis: Sulfo-lactonization reactions, using sulfur trioxide, can transform 3-hexenoic acid derivatives into various γ-lactones with specific stereochemistry. This process highlights the synthetic utility of 3-hexenoic acid in accessing complex cyclic structures. []

- Pheromone Synthesis: (E)-2-Hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, can be synthesized using (Z)-3-hexenoic acid via Steglich esterification. []

Q8: Can microorganisms produce 3-hexenoic acid?

A8: Yes, certain microorganisms can produce 3-hexenoic acid:

- Pseudomonas sp.: A specific strain of Pseudomonas sp. can convert linalool to (E)-4-methyl-3-hexenoic acid. []

- Moraxella osloensis: This bacterium, found in laundry, produces 4-methyl-3-hexenoic acid, a compound responsible for a “wet and dirty dust-cloth-like” malodor. [, , ]

Q9: What are the potential applications of 3-hexenoic acid research?

A9: Research on 3-hexenoic acid has potential applications in various fields:

- Perfume Industry: The diverse aroma profile of 3-hexenoic acid isomers and its derivatives makes them potential candidates for creating natural and unique fragrance compositions, particularly in fougère accord perfumes. []

- Pest Control: The identification and synthesis of pheromone components, like (E)-2-hexenyl (Z)-3-hexenoate, can pave the way for developing environmentally friendly pest control strategies by disrupting insect mating behaviors. []

Q10: What are the future directions in 3-hexenoic acid research?

A10: Future research on 3-hexenoic acid can focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.